propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by:
Properties
Molecular Formula |
C23H24O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2E)-3-oxo-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C23H24O8/c1-13(2)30-21(24)12-29-15-6-7-17-18(10-15)31-19(22(17)25)9-14-8-16(26-3)11-20(27-4)23(14)28-5/h6-11,13H,12H2,1-5H3/b19-9+ |
InChI Key |
FLXBIMDSTHHRNJ-DJKKODMXSA-N |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)OC)OC)OC)/O2 |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC(=C3)OC)OC)OC)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2,3,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step is the esterification of the resulting compound with propan-2-yl acetate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The isopropyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and isopropanol.
Reactivity of the α,β-Unsaturated Ketone
The conjugated enone system (C=O and C=C) in the benzofuran core enables nucleophilic additions and cycloadditions:
Michael Addition
Nucleophiles (e.g., amines, thiols) attack the β-carbon of the α,β-unsaturated ketone:
This is supported by studies on structurally similar benzofuran derivatives .
Diels-Alder Reaction
The enone system acts as a dienophile in [4+2] cycloadditions with dienes, forming six-membered rings. Computational models suggest moderate regioselectivity due to electron-donating methoxy groups .
Electrophilic Aromatic Substitution
The electron-rich benzofuran and trimethoxybenzylidene rings undergo electrophilic substitutions:
| Position | Reactivity | Example Reactions |
|---|---|---|
| C4 of benzofuran | High (activated by oxygen) | Nitration, sulfonation |
| Para to methoxy groups | Moderate | Halogenation (Cl₂, Br₂) |
Methoxy groups direct electrophiles to ortho/para positions, but steric hindrance from the 2,3,5-trimethoxy arrangement limits accessibility .
Oxidation and Reduction
-
Ketone Reduction : The 3-oxo group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
-
Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd) saturates the benzylidene C=C bond, altering planarity and biological activity .
Demethylation of Methoxy Groups
Strong Lewis acids (e.g., BBr₃) cleave methoxy groups to phenolic -OH, enabling further functionalization:
This reaction is critical for modifying electronic properties in antimicrobial studies .
Photochemical Reactions
The extended π-system renders the compound prone to UV-induced reactions:
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit promising antimicrobial activity. A systematic review highlighted the synthesis of various benzofuran-based compounds that demonstrated effectiveness against a range of microbial strains. The structure of propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate positions it as a potential candidate for further investigation in this area . -
Antioxidant Activity
Compounds related to benzofuran have been evaluated for their antioxidant properties. The presence of methoxy groups in the structure may enhance its capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . -
Anticancer Potential
Studies have shown that certain benzofuran derivatives possess antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. This compound may share similar properties due to its structural characteristics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Benzofuran Core : Utilizing o-hydroxyaryl aldehydes and appropriate coupling agents.
- Introduction of Methoxy Groups : Employing methylation reactions to introduce methoxy substituents at specific positions on the benzofuran ring.
- Acetate Formation : Converting the hydroxyl group into an acetate through acetic anhydride or acetyl chloride reactions.
Case Study 1: Antimicrobial Efficacy
A study conducted by Mohamed et al. synthesized a series of benzofuran derivatives and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that this compound could be further explored for its antimicrobial potential .
Case Study 2: Antioxidant Activity Assessment
In another investigation focused on the antioxidant capabilities of benzofuran derivatives, compounds were assessed using DPPH and ABTS assays. The findings revealed that derivatives with methoxy substitutions showed enhanced radical scavenging activities compared to their unsubstituted counterparts. This suggests that this compound may also possess similar antioxidant properties .
Mechanism of Action
The mechanism by which propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or altering conformational states. The presence of multiple methoxy groups and the benzofuran core can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Position and Number: The target compound’s 2,3,5-trimethoxybenzylidene group differs from analogs with 3,4,5-trimethoxy (e.g., ) or single methoxy (e.g., ) substituents. Compounds with dual substituents, such as the 2-methoxyphenyl + 3,4,5-trimethoxybenzoate in , exhibit higher molecular weights and complexity, which could impact pharmacokinetics.
Stereochemical Configuration :
- The E-configuration in the target compound contrasts with the Z-configuration in most analogs (e.g., ). The E-isomer likely adopts a more planar conformation, enhancing π-π stacking interactions in biological systems.
Ester Group Variations: The propan-2-yl ester in the target compound and provides moderate lipophilicity (XLogP3 ~4.3), whereas the propanoic acid derivative in is more hydrophilic (XLogP3 ~2.5 estimated). Ionized esters (e.g., ) may exhibit altered solubility and membrane permeability.
Physicochemical Properties: The target compound’s trimethoxy groups likely confer higher metabolic stability compared to mono-methoxy analogs, but may reduce aqueous solubility. Compounds with carboxylic acid groups (e.g., ) are better suited for ionic interactions in drug-receptor binding but may require formulation adjustments.
Biological Activity
Propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, antiproliferative effects, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 366.41 g/mol. The structural features include a benzofuran core substituted with methoxy groups and an acetate moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, benzofuran-based compounds have shown significant activity against various bacterial strains and fungi. A systematic review indicated that derivatives with similar structures exhibited inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Related Benzofuran Compounds
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 21d | S. aureus | 23 | Mohamed et al. |
| 22b | S. aureus | 20 | Mohamed et al. |
| 22a | K. pneumoniae | 24 | Mohamed et al. |
| 21c | C. albicans | 23 | Mohamed et al. |
Antiproliferative Effects
The antiproliferative activity of this compound has been explored in various cancer cell lines. Research indicates that compounds with a benzofuran structure can induce cell cycle arrest and apoptosis in cancer cells.
The mechanism by which benzofuran derivatives exert their antiproliferative effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This process can trigger apoptosis through mitochondrial pathways.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 15 | PMC10537293 |
| Compound B | K562 | 10 | PMC10445276 |
| Compound C | MCF7 | 12 | PMC10537293 |
Case Studies
- Study on HepG2 Cells : Ailanthoidol, a related compound, demonstrated significant antitumor activity by suppressing TGF-1-mediated progression in HepG2 hepatoblastoma cells . This study highlights the potential of similar benzofuran derivatives in targeting liver cancer.
- K562 Cell Line Evaluation : In vitro studies on K562 cells showed that certain benzofuran derivatives did not significantly affect cell viability but exhibited selective antiproliferative effects on other cancer types . This suggests a need for further investigation into the selectivity and efficacy of this compound.
Q & A
Q. Table: Key Spectral Benchmarks
| Technique | Target Signal | Expected Value |
|---|---|---|
| ¹H NMR | Benzylidene CH | δ 7.3–7.5 (multiplet) |
| FT-IR | C=O (oxo group) | 1680–1700 cm⁻¹ |
| MS | Molecular ion | m/z 460 (calculated) |
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
Refer to safety frameworks for structurally similar benzofuran derivatives :
Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
First Aid:
- Inhalation: Move to fresh air; administer oxygen if needed .
- Skin Contact: Wash with soap/water; monitor for irritation.
Storage: In airtight containers under inert gas (N₂) to prevent oxidation.
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurities. A systematic approach includes:
Replication: Reproduce studies using identical protocols (e.g., cell lines, solvent controls).
Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges).
Purity Validation: Re-test the compound via HPLC to rule out degradation products .
Q. Table: Common Data Discrepancy Sources
| Factor | Impact | Mitigation |
|---|---|---|
| Solvent (DMSO vs. EtOH) | Alters solubility/bioavailability | Standardize solvent across assays |
| Impurity (>5%) | Skews activity results | Use HPLC-purified batches |
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Thermal Stability: Heat samples to 40–60°C and analyze for decomposition products (e.g., loss of benzylidene moiety).
Q. Table: Stability Study Parameters
| Condition | Time | Analysis Method | Key Degradation Marker |
|---|---|---|---|
| pH 2, 37°C | 72h | HPLC | New peak at tR 8.2 min |
| 60°C, dry | 48h | TGA/MS | Mass loss >5% indicates decomposition |
Advanced: What strategies are effective for analyzing stereochemical configurations in this compound?
Methodological Answer:
The benzylidene group (2E configuration) and benzofuran ring require chiral analysis:
X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .
Chiral HPLC: Separate enantiomers using a Chiralpak® column (hexane:IPA mobile phase).
Circular Dichroism (CD): Compare experimental CD spectra with computational predictions.
Q. Table: Chiral Analysis Workflow
| Step | Method | Outcome |
|---|---|---|
| Crystallization | Slow evaporation (MeOH) | Single crystals for XRD |
| HPLC | Chiralpak AD-H, 90:10 hexane:IPA | Baseline separation (R > 1.5) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
